Mesitylene

Friedel-Crafts alkylation Solid acid catalysis Selectivity

Procure Mesitylene (1,3,5-trimethylbenzene) for applications where its unique 1,3,5-symmetry is non-negotiable. This C9 aromatic hydrocarbon is essential for complete oxidation to trimesic acid (99%+ purity yield), quantitative ¹H NMR analysis (clean singlet), and high-selectivity Friedel-Crafts alkylation (98% mono-product). Do not substitute with cheaper isomer blends; they compromise reaction yield and analytical accuracy. Validate purity and order now for your R&D or process development needs.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 108-67-8
Cat. No. B046885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesitylene
CAS108-67-8
Synonyms1,3,5-Trimethylbenzene;  2,4,6-Trimethylbenzene;  3,5-Dimethyltoluene;  NSC 9273;  sym-Trimethylbenzene; 
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C)C
InChIInChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
InChIKeyAUHZEENZYGFFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.002 % (NIOSH, 2016)
4.01e-04 M
Miscible with alcohol, ether, benzene
Miscible in ethanol, ethyl ether, acetone
Miscible with oxygenated and aromatic solvents.
In water, 48.2 mg/L at 25 °C
0.0482 mg/mL at 25 °C
Solubility in water: very poor
0.002%

Mesitylene (CAS 108-67-8): A C9 Aromatic Hydrocarbon with Unique Symmetry-Driven Selectivity and Solvent Properties


Mesitylene, systematically 1,3,5-trimethylbenzene, is a C9 aromatic hydrocarbon distinguished from its isomers pseudocumene (1,2,4-trimethylbenzene) and hemimellitene (1,2,3-trimethylbenzene) by its highly symmetrical 1,3,5-methyl substitution pattern [1]. This symmetry imparts a unique reactivity profile in electrophilic substitution and oxidation reactions, while its balanced solvency and low water solubility (2.9 g/L at 20 °C) [2] make it a specialty solvent of choice in organometallic chemistry and electronics manufacturing . The compound's three equivalent aromatic protons provide a diagnostic singlet in ¹H NMR, underpinning its widespread adoption as an internal standard for quantitative NMR analysis .

Why Generic Substitution of Mesitylene with Other C9 Aromatics Fails in Critical Applications


The three trimethylbenzene isomers—mesitylene (1,3,5-), pseudocumene (1,2,4-), and hemimellitene (1,2,3-)—are not functionally interchangeable despite their identical molecular formula (C₉H₁₂) and similar boiling points. The symmetric 1,3,5-substitution of mesitylene leads to markedly different steric and electronic environments, directly impacting reaction outcomes in catalysis, oxidation, and electrophilic aromatic substitution [1]. For instance, mesitylene's symmetry results in a single aromatic proton environment, yielding a clean singlet in ¹H NMR, whereas pseudocumene and hemimellitene produce complex multiplets that complicate quantitative analysis . In oxidation chemistry, pseudocumene's adjacent methyl groups promote different oxidation pathways and product distributions compared to mesitylene's isolated methyl groups [2]. Consequently, substituting mesitylene with a cheaper mixed C9 aromatic stream or an alternative isomer will compromise reaction selectivity, yield, and analytical accuracy in applications where mesitylene's specific symmetry and reactivity are foundational .

Quantitative Differentiation of Mesitylene vs. Closest Analogs: An Evidence-Based Procurement Guide


Superior Selectivity in Friedel-Crafts Alkylation: 98% Mono-Alkylation Yield vs. Lower Selectivity with Pseudocumene

In Friedel-Crafts alkylation with tert-butyl alcohol, mesitylene achieves 98% selectivity for the mono-alkylated product 2-tert-butyl-mesitylene at 94% conversion of tert-butanol using the UDCaT-5 solid acid catalyst [1]. This high selectivity is a direct consequence of mesitylene's 1,3,5-substitution pattern, which sterically hinders further alkylation at the remaining ring positions. In contrast, alkylation of pseudocumene (1,2,4-trimethylbenzene) typically yields complex mixtures of mono- and di-alkylated isomers due to the presence of more accessible and electronically distinct ring positions, complicating downstream purification [2].

Friedel-Crafts alkylation Solid acid catalysis Selectivity

Enhanced Stability of Oxidation Intermediate: 3,5-Dimethylbenzaldehyde Formation at 42 mol% Concentration vs. Faster Over-Oxidation of Pseudocumene

During liquid-phase oxidation catalyzed by cobalt bromide with acetate additives, mesitylene forms 3,5-dimethylbenzaldehyde as a stable intermediate, reaching a concentration of 42 mol% at 100°C [1]. The rate constant for subsequent oxidation of this aldehyde is k₂ = (7.66 ± 0.39) × 10⁻⁵ s⁻¹, which is significantly lower than the initial oxidation rate of mesitylene, k₁ = (1.66 ± 0.13) × 10⁻⁴ s⁻¹ at 60°C, indicating a kinetic barrier to over-oxidation [2]. In contrast, oxidation of pseudocumene under similar conditions leads to a more complex mixture of aromatic dicarboxylic acids and aldehydo acids, with less control over the mono-aldehyde intermediate [1].

Liquid-phase oxidation Aldehyde selectivity Cobalt bromide catalysis

Quantitative NMR Accuracy: Single Aromatic Proton Singlet vs. Complex Multiplets of Isomers

Mesitylene's three equivalent aromatic protons produce a single, sharp singlet in ¹H NMR spectra, a feature that enables its use as a certified quantitative NMR (qNMR) internal standard traceable to NIST or NMIJ primary materials in accordance with ISO/IEC 17025 and ISO 17034 . This singlet integrates cleanly against analyte peaks, minimizing integration error. In contrast, pseudocumene exhibits a complex aromatic multiplet due to its three non-equivalent protons, and hemimellitene's aromatic region is similarly congested, making accurate integration for quantitative work more challenging and prone to error . Mesitylene is routinely employed for yield determination in reaction monitoring, with reported NMR yields determined using mesitylene as an internal standard in d₈-toluene [1].

NMR spectroscopy Internal standard Quantitative analysis

Unique Solvent Properties for Electronics Manufacturing: Enables Photopatternable Silicone Development

Mesitylene is specifically utilized as a developer for photopatternable silicones in the electronics industry, a niche application where its combination of moderate evaporation rate, low water solubility (2.9 g/L at 20°C), and compatibility with silicone polymers is critical . While pseudocumene and hemimellitene may share some solvency characteristics, mesitylene's symmetric structure and resulting polarity (dielectric constant 3.4) provide a distinct balance of solvency and volatility that is optimized for this lithographic process [1]. The use of alternative solvents or mixed C9 aromatic streams in this application leads to inconsistent development, residue formation, or pattern collapse due to mismatched solubility parameters and evaporation profiles .

Electronics Photopatterning Specialty solvent

Trimesic Acid Precursor with Established Yield Metrics: 51.6% Recovery vs. Alternative Routes

Mesitylene serves as a direct precursor to trimesic acid (1,3,5-benzenetricarboxylic acid) via liquid-phase air oxidation. Under optimized conditions (95°C, 4h, mesitylene:glacial acetic acid:cobalt acetate:sodium bromide = 1:35:0.2:0.1 mol), a trimesic acid recovery of 51.63% is achieved with a purity of 85% after liquid chromatography analysis [1]. This established yield baseline provides a benchmark for process development and procurement decisions. While pseudocumene can be oxidized to trimellitic acid (1,2,4-benzenetricarboxylic acid), the product is structurally distinct and serves different downstream applications, meaning the two isomers are not interchangeable feedstocks for specific polycarboxylic acid syntheses [2].

Trimesic acid Oxidation Polycarboxylic acid

High-Tonnage Production Patent: Continuous Oxidation Yields 155-160 wt% Trimesic Acid

A patented continuous oxidation process for mesitylene achieves a trimesic acid mass yield of 155-160% based on mesitylene input, with a purified product purity of 99.0-99.5% and a total acid value ≥795 mg KOH/g [1]. This high yield and purity profile is specific to mesitylene's symmetric 1,3,5-substitution pattern, which allows for complete oxidation of all three methyl groups to carboxylic acids without steric hindrance. In contrast, pseudocumene oxidation yields trimellitic acid (1,2,4-isomer), and hemimellitene oxidation yields hemimellitic acid (1,2,3-isomer), each with different physical properties and industrial applications. The continuous process patent demonstrates the scalability and economic viability of mesitylene as a dedicated feedstock for trimesic acid production, a factor that directly impacts procurement decisions for large-volume consumers [2].

Continuous oxidation Trimesic acid Patent

Optimal Mesitylene Application Scenarios Driven by Quantifiable Performance Advantages


Synthesis of High-Purity Trimesic Acid for Advanced Polymers and MOFs

Mesitylene is the feedstock of choice for trimesic acid production due to its symmetrical 1,3,5-trimethyl substitution, which enables complete and selective oxidation of all three methyl groups. The established continuous oxidation process yields 155-160 wt% trimesic acid with 99.0-99.5% purity [1], while optimized batch conditions recover 51.63% product [2]. These quantifiable metrics provide a clear economic and technical basis for selecting mesitylene over alternative routes to this critical monomer for polyesters, polyamides, and metal-organic frameworks.

NMR Internal Standard for Quantitative Reaction Monitoring

Mesitylene's single aromatic proton singlet makes it an ideal internal standard for quantitative ¹H NMR analysis, where it is used to determine reaction yields and product purity with high accuracy [3]. Certified reference materials traceable to NIST or NMIJ are available, ensuring compliance with ISO/IEC 17025 and ISO 17034 . In contrast, the complex aromatic multiplets of pseudocumene and hemimellitene introduce integration errors, making mesitylene the superior choice for analytical laboratories requiring rigorous quantification.

Developer for Photopatternable Silicones in Electronics Manufacturing

In the electronics industry, mesitylene serves as a specialized developer for photopatternable silicones, leveraging its specific combination of solvent strength, moderate volatility, and compatibility with silicone polymers . Substitution with mixed C9 aromatics or alternative isomers risks pattern collapse, residue formation, and inconsistent development, leading to yield loss in high-value semiconductor and microelectronic device fabrication. Mesitylene's validated performance in this niche justifies its specification in process documentation.

Selective Synthesis of 3,5-Dimethylbenzaldehyde via Controlled Oxidation

Mesitylene's unique reactivity profile allows for the accumulation of 3,5-dimethylbenzaldehyde at 42 mol% concentration during cobalt-catalyzed oxidation, with a kinetic barrier to over-oxidation (k₂ = 7.66 × 10⁻⁵ s⁻¹ vs. k₁ = 1.66 × 10⁻⁴ s⁻¹) [4]. This selectivity is not achievable with pseudocumene, which forms complex mixtures of oxidation products. For fine chemical manufacturers seeking this specific aldehyde intermediate, mesitylene is the only viable aromatic feedstock.

Mono-Alkylation for Synthesis of Sterically Hindered Aromatics

Friedel-Crafts alkylation of mesitylene with tert-butyl alcohol using UDCaT-5 catalyst achieves 98% selectivity for the mono-alkylated product at 94% conversion [5]. This high selectivity, a direct consequence of mesitylene's symmetric 1,3,5-substitution, minimizes byproduct formation and simplifies purification in the synthesis of specialty chemicals and pharmaceutical intermediates. Pseudocumene, with its adjacent methyl groups, yields more complex alkylation mixtures, reducing overall process efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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